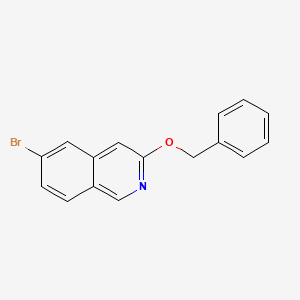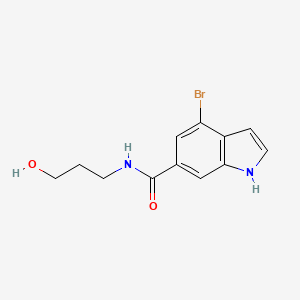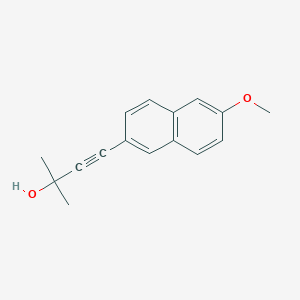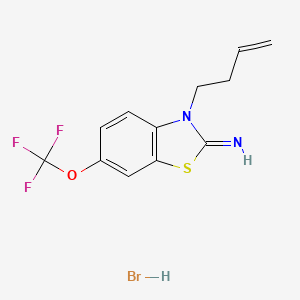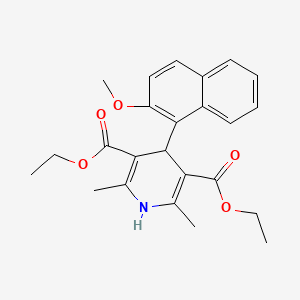![molecular formula C36H23BrN2 B8380536 9-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B8380536.png)
9-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole typically involves multiple steps, starting from commercially available carbazole. The synthetic route includes:
Bromination: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Suzuki Coupling: The brominated carbazole undergoes a Suzuki coupling reaction with a biphenylboronic acid derivative in the presence of a palladium catalyst and a base like potassium carbonate.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and coupling reactions, and employing large-scale purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carbazole-9,4’-dione derivatives.
Reduction: Formation of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-hydroxy-9H-carbazole.
Substitution: Formation of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-alkyl-9H-carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Photovoltaic Devices: Employed in the active layers of organic field-effect transistors (OFETs) and OPVs.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
Wirkmechanismus
The mechanism of action of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole in electronic devices involves its ability to transport holes efficiently. The compound’s molecular structure allows for effective overlap of π-orbitals, facilitating charge transfer. In OLEDs, it acts as a host material, providing a suitable matrix for energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs as a hole transport material.
1,3-Bis(9H-carbazol-9-yl)benzene: Another carbazole derivative used in organic electronics.
Uniqueness
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole is unique due to the presence of the bromine atom, which allows for further functionalization and modification. This makes it a versatile compound for various applications in organic electronics and materials science.
Eigenschaften
Molekularformel |
C36H23BrN2 |
|---|---|
Molekulargewicht |
563.5 g/mol |
IUPAC-Name |
3-bromo-9-[4-(4-carbazol-9-ylphenyl)phenyl]carbazole |
InChI |
InChI=1S/C36H23BrN2/c37-26-17-22-36-32(23-26)31-9-3-6-12-35(31)39(36)28-20-15-25(16-21-28)24-13-18-27(19-14-24)38-33-10-4-1-7-29(33)30-8-2-5-11-34(30)38/h1-23H |
InChI-Schlüssel |
FOCYQRGVBUHMAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)Br)C8=CC=CC=C86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


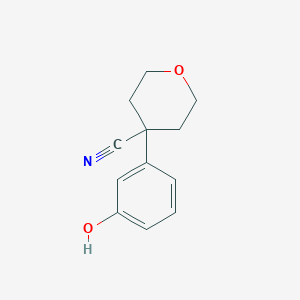
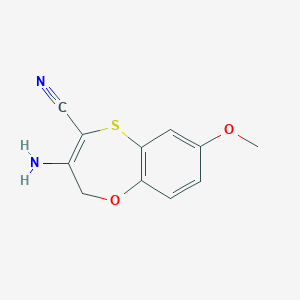
![N-{1-cyano-2-[(phenylmethyl)oxy]ethyl}acetamide](/img/structure/B8380479.png)

